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Introduction
FMS-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is

a critical regulator of hematopoiesis, primarily expressed on hematopoietic stem and progenitor

cells.[1][2] Overexpression or activating mutations of FLT3 are strongly associated with poor

prognosis in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4]

Consequently, the accurate detection and quantification of surface FLT3 protein on leukemia

cells have become paramount for patient stratification, prognostic evaluation, and monitoring

response to targeted therapies. Flow cytometry offers a rapid, sensitive, and quantitative

method for analyzing surface FLT3 expression at the single-cell level.[3][4][5] This document

provides a detailed protocol for the detection of surface FLT3 protein using flow cytometry,

intended to guide researchers in establishing a robust and reproducible assay.

FLT3 Signaling Pathway
FLT3 signaling is initiated by the binding of its ligand (FLT3L), which leads to receptor

dimerization and autophosphorylation of tyrosine residues within the intracellular domain.[1]

This activation triggers several downstream signaling cascades, including the RAS/MEK/ERK,

PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and

differentiation.[6][7][8][9] In certain leukemias, internal tandem duplication (ITD) mutations in

the juxtamembrane domain of FLT3 lead to constitutive, ligand-independent activation of the

receptor and its downstream pathways, driving uncontrolled cell growth.[6][7]
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Caption: Overview of the FLT3 signaling pathway.

Experimental Protocol: Surface FLT3 Staining
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This protocol outlines the steps for staining surface FLT3 on hematopoietic cells for flow

cytometric analysis.

Materials and Reagents
Cells: Patient bone marrow or peripheral blood mononuclear cells (PBMCs), or cell lines

(e.g., EoL-1 as a positive control, K562 as a negative control).[3][4]

Antibodies:

Fluorochrome-conjugated anti-human FLT3 (CD135) antibody.

Fluorochrome-conjugated isotype control antibody.

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), pH 7.4.

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% Sodium Azide).[10]

Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl).[4]

Fc Receptor Blocking Reagent (optional, to reduce non-specific binding).[10]

Viability Dye (e.g., 7-AAD, Propidium Iodide).

Equipment:

Flow cytometer.

Vortex mixer.

Centrifuge.

Micropipettes.

Flow cytometry tubes.

Experimental Workflow Diagram
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Flow Cytometry Workflow for Surface FLT3 Detection
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Caption: Experimental workflow for surface FLT3 detection.
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Step-by-Step Staining Protocol
Sample Preparation:

For patient samples (bone marrow or peripheral blood), perform RBC lysis using an

appropriate lysis buffer for 8-10 minutes at room temperature.[4] Wash the remaining cells

three times with PBS by centrifuging at 300-400 x g for 5 minutes.[4][11]

For cell lines, harvest cells from culture and wash three times with Flow Cytometry

Staining Buffer.[11]

Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and perform a cell count.

Adjust the cell concentration to 1 x 10^6 cells/mL.[10]

Fc Receptor Blocking (Optional but Recommended):

To minimize non-specific antibody binding, incubate the cells with an Fc receptor blocking

reagent for 10-15 minutes at room temperature, following the manufacturer's instructions.

[10][11]

Antibody Staining:

Aliquot 100 µL of the cell suspension (containing approximately 1 x 10^5 to 5 x 10^5 cells)

into flow cytometry tubes.[4]

Add the predetermined optimal concentration of the fluorochrome-conjugated anti-FLT3

antibody to the sample tubes.

In a separate tube, add the corresponding fluorochrome-conjugated isotype control

antibody at the same concentration as the primary antibody. This will serve as a negative

control for gating.

Vortex gently and incubate for 30-45 minutes at 4°C in the dark.[4][11]

Washing:

After incubation, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to

remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes and discard the
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supernatant.[10][11]

Viability Staining:

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

Add a viability dye according to the manufacturer's protocol to distinguish live from dead

cells. Dead cells can non-specifically bind antibodies, leading to false-positive results.[12]

Final Resuspension and Acquisition:

Resuspend the cells in 200-500 µL of Flow Cytometry Staining Buffer.[10][11]

Acquire the samples on a flow cytometer as soon as possible.

Data Presentation and Analysis
Quantitative data from the optimization of the staining protocol should be clearly structured for

easy comparison.

Parameter
Recommended
Range/Value

Reference

Cell Number per Test 1 x 10^5 - 5 x 10^5 cells [4]

Staining Volume 100 µL [4]

Antibody Concentration

Titrate for optimal signal-to-

noise ratio (typically 0.5-2.0 µg

per 100 µL)

[4]

Incubation Time 30 - 45 minutes [4]

Incubation Temperature 4°C (on ice) General Practice

Washing Steps
2-3 times with Flow Cytometry

Staining Buffer
[10][11]

Data Analysis:
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Gate on the cell population of interest based on forward scatter (FSC) and side scatter

(SSC) properties.

Exclude dead cells by gating on the viability dye-negative population.

Use the isotype control to set the gate for positive FLT3 expression.

Quantify the percentage of FLT3-positive cells and the mean fluorescence intensity (MFI) in

the sample.

Controls in FLT3 Flow Cytometry
Proper controls are essential for accurate and reproducible results.

Unstained Control: Cells that have not been treated with any fluorochrome-conjugated

antibodies. This control is used to assess autofluorescence.

Isotype Control: Cells stained with a non-specific antibody of the same isotype and

fluorochrome as the primary anti-FLT3 antibody. This control helps to determine the level of

non-specific binding.

Positive Control Cells: A cell line known to express high levels of surface FLT3, such as EoL-

1.[3][4]

Negative Control Cells: A cell line with no or very low FLT3 expression, such as K562.[4][13]

Viability Control: Use of a viability dye is crucial to exclude dead cells, which can non-

specifically bind antibodies and lead to false-positive signals.[12]

By following this detailed protocol and incorporating the appropriate controls, researchers can

reliably detect and quantify surface FLT3 expression, contributing to a better understanding of

its role in leukemia and aiding in the development of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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